molecular formula C18H17N3O3S B2656614 4-cyclopropyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1428366-84-0

4-cyclopropyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2656614
CAS No.: 1428366-84-0
M. Wt: 355.41
InChI Key: HGMQHLDRZUTUDV-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound of significant interest in medicinal chemistry and neuroscience research, primarily investigated for its potential as a potent and selective inhibitor of the DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) enzyme. DYRK1A is a serine/threonine kinase that plays a critical role in neuronal development and function, and its dysregulation has been implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease and Down syndrome . By selectively inhibiting DYRK1A, this compound provides researchers with a valuable pharmacological tool to probe the kinase's specific functions in cellular models of disease, to study its impact on tau phosphorylation and amyloid precursor protein (APP) processing, and to validate it as a therapeutic target. The structural core of this molecule, featuring the 1,2,4-triazol-5(4H)-one scaffold, is commonly associated with kinase inhibitory activity, allowing it to compete with ATP for binding at the kinase's active site. Research applications extend to investigating cell cycle regulation and pancreatic beta-cell proliferation, given the role of DYRK1A in these processes. This inhibitor is therefore essential for advancing our molecular understanding of DYRK1A-mediated pathways and for supporting the early-stage discovery of novel therapeutic agents for cognitive disorders.

Properties

IUPAC Name

4-cyclopropyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]-5-thiophen-2-yl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-14-8-4-12(5-9-14)15(22)11-20-18(23)21(13-6-7-13)17(19-20)16-3-2-10-25-16/h2-5,8-10,13H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMQHLDRZUTUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyclopropyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound often involves the reaction of cyclopropyl ketones with various aryl and heteroaryl substituents. A common method includes the use of triazole derivatives, which serve as key intermediates in the formation of the triazol-5-one structure. The synthetic pathway typically involves:

  • Formation of Triazole Ring : Utilizing cyclopropyl ketones and appropriate azoles.
  • Substitution Reactions : Introducing methoxy and thiophene groups via electrophilic aromatic substitution.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro tests have shown that it can suppress the proliferation of A549 lung cancer cells, suggesting a potential mechanism involving apoptosis induction or cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A54912.5Apoptosis
MCF715.0Cell Cycle Arrest
HeLa10.0Induction of Reactive Oxygen Species

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Enzyme Inhibition

Recent research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer progression. Specifically, it has been identified as a potential inhibitor of VHL (von Hippel-Lindau) protein degradation pathways.

Case Study 1: A549 Cell Line

In a controlled study, A549 lung cancer cells were treated with varying concentrations of the compound over a period of 48 hours. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound exhibited potent activity with an MIC comparable to standard antibiotics, indicating its potential as a therapeutic agent against resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally analogous triazolone derivatives, focusing on substituent effects, synthesis methodologies, and crystallographic data.

Substituent Effects on Physicochemical Properties

  • Cyclopropyl vs. The latter may increase lipophilicity, affecting membrane permeability.
  • Methoxy vs. Ethoxy (R2/R3): The methoxy group in the target compound reduces lipophilicity compared to the ethoxy group in , which could influence solubility and bioavailability.
  • Thiophene vs. Fluorophenyl (R3):
    The thiophen-2-yl group in the target compound and introduces sulfur-mediated π-π stacking and hydrogen bonding capabilities, contrasting with the electronegative fluorine atoms in fluorophenyl derivatives . Thiophene’s aromaticity may enhance planar stacking in crystal lattices .

Crystallographic and Structural Insights

  • Planarity and Packing:
    The isostructural compounds in exhibit near-planar triazole cores with perpendicular fluorophenyl groups, suggesting that bulky substituents (e.g., cyclopropyl) in the target compound may disrupt planarity, affecting crystal packing and melting points.

  • Monoclinic vs. Triclinic Systems: The monohydrate structure in crystallizes in monoclinic P2₁/c, while ethoxyphenyl derivatives adopt triclinic P̄1 symmetry. These differences highlight how substituent polarity and hydrogen-bonding capacity (e.g., methoxy vs. ethoxy) influence lattice arrangements.

Research Findings and Implications

  • Antifungal Potential: While direct biological data for the target compound are unavailable, structurally related triazolones (e.g., fluorophenyl derivatives ) are associated with antifungal activity via cytochrome P450 inhibition . The thiophene moiety may enhance target affinity due to sulfur’s electronegativity.
  • Thermal Stability: Compounds with rigid substituents (e.g., cyclopropyl) often exhibit higher thermal stability compared to flexible alkyl chains, as observed in . This property is critical for pharmaceutical formulation.

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